An In-depth Technical Guide to N-Pyrrolidinyl Cycloalkenes: Structure, Properties, and Reactivity
An In-depth Technical Guide to N-Pyrrolidinyl Cycloalkenes: Structure, Properties, and Reactivity
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, physical properties, and synthetic utility of N-pyrrolidinyl cycloalkenes. While the initial query specified N-(1-Cycloocten-1-YL)pyrrolidine, the available scientific literature predominantly focuses on the more extensively studied cyclopentene and cyclohexene analogues. Therefore, this document will center on these well-documented compounds as exemplary models for this class of enamines, while also addressing the principles applicable to the cyclooctene derivative.
Introduction to N-Pyrrolidinyl Cycloalkenes
N-Pyrrolidinyl cycloalkenes are a class of organic compounds known as enamines. Enamines are characterized by a nitrogen atom bonded to a carbon-carbon double bond. They are the nitrogen analogues of enols and are valued for their nucleophilic character at the α-carbon, which makes them versatile intermediates in organic synthesis. The pyrrolidine moiety, a five-membered saturated heterocycle containing nitrogen, is frequently employed in the formation of enamines due to its secondary amine nature and favorable steric and electronic properties that contribute to the stability and reactivity of the resulting enamine.
These compounds are key players in the renowned Stork enamine alkylation, a method for the α-alkylation and α-acylation of ketones and aldehydes.[1][2] The ability to form a carbon-carbon bond under relatively mild conditions makes these reagents indispensable in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Chemical Structure and Identification
The fundamental structure of an N-pyrrolidinyl cycloalkene consists of a pyrrolidine ring attached to a cycloalkene ring via a nitrogen-to-alkene bond. The IUPAC nomenclature reflects this, as seen with 1-(Cyclopenten-1-yl)pyrrolidine and 1-(Cyclohexen-1-yl)pyrrolidine.
Key Identifiers for Common N-Pyrrolidinyl Cycloalkenes:
| Compound Name | IUPAC Name | CAS Number | Molecular Formula | SMILES | InChI |
| N-(1-Cyclopenten-1-YL)pyrrolidine | 1-(cyclopenten-1-yl)pyrrolidine | 7148-07-4 | C9H15N | C1CCN(C1)C2=CCCC2 | InChI=1S/C9H15N/c1-2-6-9(5-1)10-7-3-4-8-10/h5H,1-4,6-8H2 |
| N-(1-Cyclohexen-1-YL)pyrrolidine | 1-(cyclohexen-1-yl)pyrrolidine | 1125-99-1 | C10H17N | C1CCN(C1)C2=CCCCC2 | InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2 |
Data sourced from PubChem and NIST Chemistry WebBook.[3][4][5]
Physical and Chemical Properties
N-Pyrrolidinyl cycloalkenes are typically liquids at room temperature with a characteristic amine-like odor.[6] They are generally soluble in organic solvents. The lone pair of electrons on the nitrogen atom is delocalized into the π-system of the double bond, which is the basis for their nucleophilicity.
Table of Physical Properties:
| Property | N-(1-Cyclopenten-1-YL)pyrrolidine | N-(1-Cyclohexen-1-YL)pyrrolidine |
| Molecular Weight | 137.22 g/mol [4] | 151.25 g/mol [5] |
| Boiling Point | 100-110 °C at 15 mmHg[7] | 114-115 °C at 15 mmHg |
| Density | 0.941 g/mL at 25 °C[7] | 0.94 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5155[7] | 1.5217 |
Synthesis of N-Pyrrolidinyl Cycloalkenes: A Standard Protocol
The most common method for synthesizing these enamines is the acid-catalyzed condensation of a cyclic ketone with pyrrolidine, often with azeotropic removal of water to drive the reaction to completion. This reaction is a cornerstone of enamine chemistry.
Experimental Protocol: General Synthesis
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Reactant Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the cyclic ketone (e.g., cyclopentanone or cyclohexanone, 1.0 equivalent) and a slight excess of pyrrolidine (1.1-1.2 equivalents) in a suitable solvent such as toluene or benzene.
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Catalysis: Add a catalytic amount of a weak acid, such as p-toluenesulfonic acid (p-TsOH) or acetic acid.
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Reaction: Heat the mixture to reflux. The water formed during the condensation reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been separated.
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Workup: After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure.
-
Purification: The crude enamine is then purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of N-pyrrolidinyl cycloalkenes.
Reactivity and Synthetic Applications
The utility of N-pyrrolidinyl cycloalkenes in organic synthesis stems from the nucleophilicity of the α-carbon. This allows for the formation of new carbon-carbon bonds through reactions with a variety of electrophiles.[8]
Stork Enamine Alkylation and Acylation
The Stork enamine synthesis is a powerful method for the selective monoalkylation of ketones.[1] The enamine acts as a nucleophile, attacking an alkyl halide in an SN2 reaction.[9] The resulting iminium salt is then hydrolyzed to yield the alkylated ketone.[10]
A similar reaction can be effected with acyl halides to produce 1,3-dicarbonyl compounds.[9]
Michael Addition
N-Pyrrolidinyl cycloalkenes can also act as Michael donors, reacting with α,β-unsaturated carbonyl compounds in a conjugate addition.[2][10] This reaction is highly valuable for the formation of 1,5-dicarbonyl compounds after hydrolysis of the intermediate iminium salt.[10]
Reactivity Overview Diagram
Caption: Reactivity of N-pyrrolidinyl cycloalkenes with various electrophiles.
Safety and Handling
N-(1-Cyclopenten-1-YL)pyrrolidine is classified as a flammable liquid and vapor.[7] It can cause skin and serious eye irritation, and may cause respiratory irritation.[7] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store in a cool, dry place away from ignition sources.
Conclusion
N-Pyrrolidinyl cycloalkenes are highly valuable and versatile reagents in modern organic synthesis. Their straightforward preparation and predictable reactivity make them indispensable tools for the construction of complex molecular architectures. A thorough understanding of their properties and reaction mechanisms, as outlined in this guide, is essential for their effective application in research and development, particularly within the pharmaceutical and chemical industries.
References
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Organic Chemistry Tutor. Stork Enamine Synthesis. [Link]
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Wikipedia. Stork enamine alkylation. [Link]
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Chemistry Steps. Stork Enamine Synthesis. [Link]
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Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]
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PubChem. Pyrrolidine, 1-(1-cyclopenten-1-yl)-. [Link]
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Chemical Synthesis Database. 1-(1-cyclododecen-1-yl)pyrrolidine. [Link]
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Chemistry LibreTexts. 9.11: Carbonyl Condensations with Enamines - The Stork Reaction. [Link]
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Cheméo. Chemical Properties of Pyrrolidine, 1-(1-cyclopenten-1-yl)- (CAS 7148-07-4). [Link]
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NIST Chemistry WebBook. Pyrrolidine, 1-(1-cyclopenten-1-yl)-. [Link]
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NIST Chemistry WebBook. Pyrrolidine, 1-(1-cyclohexen-1-yl)-. [Link]
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Making Molecules. Enamines. [Link]
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Chemistry LibreTexts. Enamine Reactions. [Link]
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